Cas no 2137029-18-4 ((2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol)
![(2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol structure](https://www.kuujia.com/scimg/cas/2137029-18-4x500.png)
(2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol
- (2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol
- 1H-1,2,3-Triazole-4-ethanol, 1-[(4-fluorophenyl)methyl]-α-(methoxymethyl)-, (αS)-
-
- Inchi: 1S/C13H16FN3O2/c1-19-9-13(18)6-12-8-17(16-15-12)7-10-2-4-11(14)5-3-10/h2-5,8,13,18H,6-7,9H2,1H3/t13-/m0/s1
- InChI Key: PGYTZCYNXLSUED-ZDUSSCGKSA-N
- SMILES: FC1C=CC(=CC=1)CN1C=C(C[C@@H](COC)O)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 262
- Topological Polar Surface Area: 60.2
- XLogP3: 0.9
(2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-374567-10.0g |
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol |
2137029-18-4 | 10g |
$13597.0 | 2023-05-30 | ||
Enamine | EN300-374567-0.25g |
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol |
2137029-18-4 | 0.25g |
$2908.0 | 2023-05-30 | ||
Enamine | EN300-374567-0.1g |
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol |
2137029-18-4 | 0.1g |
$2782.0 | 2023-05-30 | ||
Enamine | EN300-374567-1.0g |
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol |
2137029-18-4 | 1g |
$3161.0 | 2023-05-30 | ||
Enamine | EN300-374567-0.05g |
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol |
2137029-18-4 | 0.05g |
$2655.0 | 2023-05-30 | ||
Enamine | EN300-374567-5.0g |
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol |
2137029-18-4 | 5g |
$9171.0 | 2023-05-30 | ||
Enamine | EN300-374567-2.5g |
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol |
2137029-18-4 | 2.5g |
$6197.0 | 2023-05-30 | ||
Enamine | EN300-374567-0.5g |
(2S)-1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-3-methoxypropan-2-ol |
2137029-18-4 | 0.5g |
$3035.0 | 2023-05-30 |
(2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol Related Literature
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
Additional information on (2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol
Compound CAS No 2137029-18-4: (2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol
The compound with CAS No 2137029-18-4, known as (2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The molecular structure of this compound is characterized by a triazole ring system, which is a heterocyclic aromatic compound. The triazole ring is substituted at the 4-position with a (4-fluorophenyl)methyl group, introducing electronic and steric effects that influence its reactivity and bioavailability. Additionally, the molecule contains a 3-methoxypropan-2-ol moiety, which contributes to its hydrophilic properties and may enhance its ability to interact with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including click chemistry and enzymatic catalysis, to optimize the production process. These methods not only improve yield but also ensure the stereochemical integrity of the molecule, which is critical for its biological activity.
Pharmacologically, this compound has demonstrated remarkable activity in preclinical models. Studies have shown that it exhibits potent antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer therapy.
One of the most intriguing aspects of this compound is its ability to act as a modulator of ion channels. Recent research has revealed that it can selectively inhibit certain potassium channels, which are implicated in various pathological conditions such as epilepsy and arrhythmias. This finding opens up new avenues for its application in treating cardiovascular and neurological disorders.
In terms of drug delivery, the compound's structural features make it an ideal candidate for formulation into targeted drug delivery systems. Its lipophilic nature allows for efficient encapsulation into lipid-based nanoparticles, enhancing its bioavailability and reducing systemic toxicity.
Looking ahead, the development of this compound into a clinically viable drug requires further optimization of its pharmacokinetic properties. Ongoing studies are focused on improving its metabolic stability and minimizing potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through preclinical and clinical trials.
In conclusion, the compound CAS No 2137029-18-4 represents a promising lead in drug discovery with diverse therapeutic applications. Its unique structure, combined with cutting-edge synthetic and pharmacological insights, positions it as a key player in advancing modern medicine.
2137029-18-4 ((2S)-1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-3-methoxypropan-2-ol) Related Products
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)



